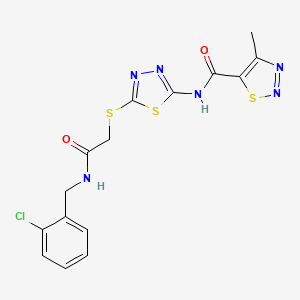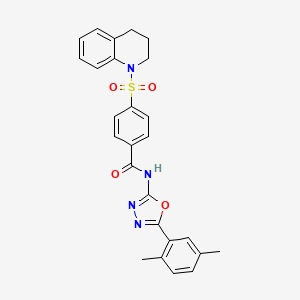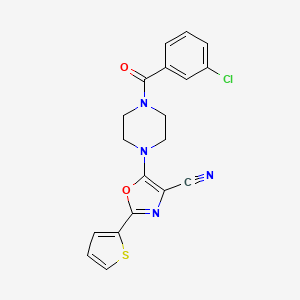
4-(4-Méthoxyphényl)-6-((pyridin-2-ylméthyl)thio)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Methoxyphenyl)-6-((pyridin-2-ylmethyl)thio)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a methoxyphenyl group and a pyridin-2-ylmethylthio group
Applications De Recherche Scientifique
4-(4-Methoxyphenyl)-6-((pyridin-2-ylmethyl)thio)pyrimidine has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its unique structural features. It may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties.
Materials Science: The compound’s heterocyclic structure makes it a candidate for use in the development of organic electronic materials, such as organic semiconductors or light-emitting diodes.
Chemical Biology: It can be used as a probe to study biological processes, particularly those involving pyrimidine and pyridine derivatives.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxyphenyl)-6-((pyridin-2-ylmethyl)thio)pyrimidine typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate precursors, such as a β-diketone and a guanidine derivative.
Substitution Reactions: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable methoxyphenyl halide reacts with the pyrimidine core.
Thioether Formation: The pyridin-2-ylmethylthio group can be introduced through a thioetherification reaction, where a pyridin-2-ylmethyl halide reacts with a thiol derivative of the pyrimidine core.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Methoxyphenyl)-6-((pyridin-2-ylmethyl)thio)pyrimidine can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Mécanisme D'action
The mechanism of action of 4-(4-Methoxyphenyl)-6-((pyridin-2-ylmethyl)thio)pyrimidine would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyrimidine and pyridine rings can participate in hydrogen bonding and π-π interactions, facilitating binding to biological macromolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(4-Methoxyphenyl)pyrimidine: Lacks the pyridin-2-ylmethylthio group, which may result in different biological activities.
6-(Pyridin-2-ylmethylthio)pyrimidine: Lacks the methoxyphenyl group, which may affect its chemical reactivity and applications.
Uniqueness
4-(4-Methoxyphenyl)-6-((pyridin-2-ylmethyl)thio)pyrimidine is unique due to the presence of both the methoxyphenyl and pyridin-2-ylmethylthio groups. This combination of substituents can impart distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
IUPAC Name |
4-(4-methoxyphenyl)-6-(pyridin-2-ylmethylsulfanyl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3OS/c1-21-15-7-5-13(6-8-15)16-10-17(20-12-19-16)22-11-14-4-2-3-9-18-14/h2-10,12H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWVIHFQLHNKYNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NC=N2)SCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(NE)-N-[1-(1-benzyl-5-methylpyrazol-4-yl)ethylidene]hydroxylamine](/img/structure/B2465457.png)


![N-(3-methylphenyl)-1-[(4-methylphenyl)methyl]-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2465461.png)




![N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2465470.png)


![N-[3-Fluoro-4-(trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride](/img/structure/B2465475.png)

![(2E)-1-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2465478.png)
